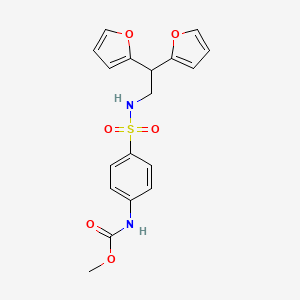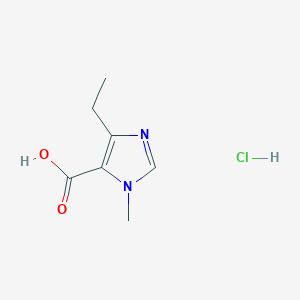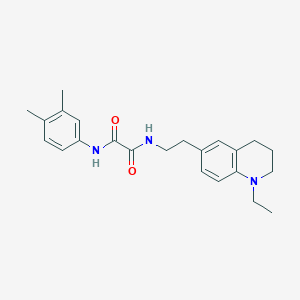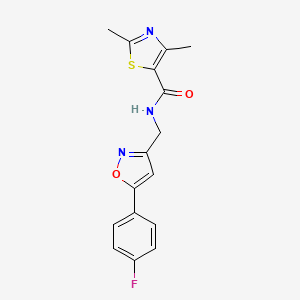![molecular formula C15H16F3NO2 B2785094 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 2097866-63-0](/img/structure/B2785094.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceuticals . The compound also contains a cyclohexenone group, which is a versatile intermediate used in the synthesis of a variety of chemical products .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, cyclohexenone, a component of this compound, can be prepared from phenol by Birch reduction . The benzamide group could potentially be introduced through a reaction with an appropriate amine.Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzamide group would contribute to the polarity of the molecule, while the cyclohexenone group could potentially introduce some degree of rigidity into the structure .Chemical Reactions Analysis
Cyclohexenone, a component of this compound, is known to undergo a variety of reactions, including nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations . The benzamide group could also potentially undergo a variety of reactions, depending on the specific conditions.Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Research by Sañudo et al. (2006) on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas. These compounds, derived from reactions involving cyclohexyl or benzyl isocyanide and benzoyl-formic acid, demonstrate the utility of benzamide derivatives in generating novel heterocycles, suggesting a potential application area for similar compounds in synthesizing new pharmacologically active heterocycles (Sañudo et al., 2006).
Antiarrhythmic Activity
Benzamides with trifluoroethoxy ring substituents have been evaluated for antiarrhythmic activity, as documented by Banitt et al. (1977). This research underlines the potential for benzamide derivatives, particularly those with trifluoromethyl groups, to serve as candidates for developing new antiarrhythmic drugs (Banitt et al., 1977).
Organic Synthesis and Catalysis
A study by Aggarwal et al. (2002) found significant acceleration of the Baylis-Hillman reaction in polar solvents, including water. While this study does not directly involve N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide, it illustrates the role of related compounds in facilitating organic synthesis reactions, suggesting that similar compounds could be useful in catalytic processes (Aggarwal et al., 2002).
Prodrug Development
Research into the enzymatic hydrolysis of N-acyl and N-alkoxycarbonyl amide derivatives by Kahns and Bundgaard (1991) provides insights into the stability and potential of benzamide derivatives as prodrugs. This research indicates that compounds with benzamide functionalities could be engineered as prodrug forms, enhancing the bioavailability or reducing the toxicity of therapeutic agents (Kahns & Bundgaard, 1991).
Fluorescent Film for Aniline Vapor Detection
Fan et al. (2016) modified naphthalene diimide to create a fluorescent film capable of detecting aniline vapor. This study exemplifies the application of benzamide derivatives in material science, specifically in developing sensitive and selective sensors for environmental monitoring (Fan et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide is the Influenza A virus H1N1 . This virus is a significant public health concern and is the focus of ongoing research to develop effective antiviral treatments .
Mode of Action
The compound likely interacts with the virus’s structural proteins, hemagglutinin (HA) and neuraminidase (NA) , which are crucial for the virus’s ability to enter host cells .
Biochemical Pathways
The compound’s interaction with the Influenza A virus H1N1 likely affects the virus’s ability to bind to receptor sites on the cell membrane, thus inhibiting the virus’s ability to enter the cell . This disruption of the virus’s life cycle could have downstream effects on viral replication and the progression of the viral infection.
Result of Action
The result of the compound’s action is the inhibition of the Influenza A virus H1N1, potentially leading to a decrease in viral replication and the progression of the viral infection . This could result in a reduction of the severity and duration of symptoms in individuals infected with the virus.
Propiedades
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c16-15(17,18)12-7-3-2-6-11(12)13(20)19-10-14(21)8-4-1-5-9-14/h2-4,6-8,21H,1,5,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRNWDCLLZTAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride](/img/structure/B2785011.png)



![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)


![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2785025.png)
![4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2785026.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2785031.png)

![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2785033.png)